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molecular formula C5H4N4 B111176 5-Aminopyrazine-2-carbonitrile CAS No. 113305-94-5

5-Aminopyrazine-2-carbonitrile

Cat. No. B111176
M. Wt: 120.11 g/mol
InChI Key: VYANAPRTDDQFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552201B2

Procedure details

Heat a suspension of 1.85 g (20.7 mmol) of copper cyanide and 1 g (20.7 mmol) of sodium cyanide in 20 ml of DMF to 135° C., while stirring. Add 3.6 g (20.7 mmol) of 5-bromopyrazin-2-amine to the solution obtained, and maintain the temperature of 135° C. for 18 h. Then add 2 equivalents of sodium cyanide and of copper cyanide and continue heating for a further 24 h. After cooling, add 100 mL of 0.3N aqueous solution of sodium cyanide, stir the mixture for 1 h at 40° C., then distribute it in 300 mL of EtOAc/water 1:1 mixture. After washing with 2×100 mL of water, dry the organic phase over Na2SO4 and concentrate under reduced pressure. Purify the residue obtained by silica gel column chromatography, eluting with a cyclohexane/EtOAc gradient from 0 to 100% of EtOAc. After concentration under reduced pressure, we obtain 1.24 g of 5-aminopyrazine-2-carbonitrile in the form of oil.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
EtOAc water
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cu]([C:4]#[N:5])C#N.[C-]#N.[Na+].Br[C:10]1[N:11]=[CH:12][C:13]([NH2:16])=[N:14][CH:15]=1>CN(C=O)C.CCOC(C)=O.O>[NH2:16][C:13]1[N:14]=[CH:15][C:10]([C:4]#[N:5])=[N:11][CH:12]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
1 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
BrC=1N=CC(=NC1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu](C#N)C#N
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Six
Name
EtOAc water
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
stir the mixture for 1 h at 40° C.
Duration
1 h
WASH
Type
WASH
Details
After washing with 2×100 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic phase over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the residue
CUSTOM
Type
CUSTOM
Details
obtained by silica gel column chromatography
WASH
Type
WASH
Details
eluting with a cyclohexane/EtOAc gradient from 0 to 100% of EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure, we

Outcomes

Product
Name
Type
product
Smiles
NC=1N=CC(=NC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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